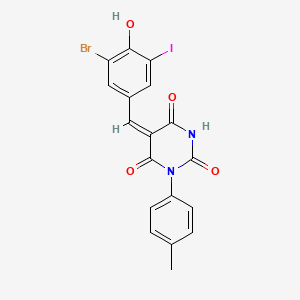![molecular formula C20H15BrN4O5 B11697247 3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697247.png)
3-bromo-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-bromo-N'-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]benzohydrazide est un composé organique complexe qui présente un atome de brome, un groupe méthoxy et une partie nitropyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-bromo-N'-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]benzohydrazide implique généralement un processus en plusieurs étapes :
Formation de l’hydrazide : Le matériau de départ, le 3-bromobenzohydrazide, est préparé en faisant réagir de l’acide 3-bromobenzoïque avec de l’hydrate d’hydrazine en conditions de reflux.
Réaction de condensation : L’hydrazide est ensuite mis à réagir avec du 3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldéhyde en présence d’un catalyseur acide pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure :
Utilisation de réacteurs à écoulement continu : pour améliorer l’efficacité de la réaction.
Optimisation des conditions de réaction : telles que la température, le solvant et la concentration du catalyseur.
Techniques de purification : comme la recristallisation ou la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-bromo-N'-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé en groupe carbonyle.
Réduction : Le groupe nitro peut être réduit en amine.
Substitution : L’atome de brome peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l’hydrogène gazeux avec un catalyseur de palladium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Formation d’un dérivé carbonyle.
Réduction : Formation d’un dérivé amine.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 3-bromo-N'-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]benzohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme pharmacophore dans la conception de médicaments en raison de ses caractéristiques structurales uniques.
Science des matériaux : Applications possibles dans le développement de matériaux électroniques organiques.
Études biologiques : Étude de son activité biologique, notamment ses propriétés antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
3-bromo-N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
Le mécanisme d’action du 3-bromo-N'-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]benzohydrazide dépend de son application spécifique :
En chimie médicinale : Il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité.
Dans les études biologiques : Il peut exercer ses effets par le biais d’interactions avec des composants cellulaires, conduisant à des modifications de la fonction ou de la viabilité cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-bromo-N'-[(E)-{3-méthoxy-4-[(5-nitropyridin-2-yl)oxy]phényl}méthylidène]benzohydrazide
- 3-bromo-5-méthoxy-4-[(5-nitropyridin-2-yl)oxy]benzohydrazide
- 3-bromo-4-[(5-nitropyridin-2-yl)oxy]benzohydrazide
Unicité
- Caractéristiques structurales : La présence à la fois d’un atome de brome et d’une partie nitropyridine le rend unique par rapport à d’autres composés similaires.
- Réactivité : Sa capacité à subir diverses réactions chimiques, telles que l’oxydation, la réduction et la substitution, ajoute à sa polyvalence.
Propriétés
Formule moléculaire |
C20H15BrN4O5 |
|---|---|
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
3-bromo-N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H15BrN4O5/c1-29-18-9-13(11-23-24-20(26)14-3-2-4-15(21)10-14)5-7-17(18)30-19-8-6-16(12-22-19)25(27)28/h2-12H,1H3,(H,24,26)/b23-11+ |
Clé InChI |
JFRKALYBYLKTQY-FOKLQQMPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)
![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697206.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697211.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)


![N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11697224.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-iodobenzamide](/img/structure/B11697230.png)
![9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697243.png)

